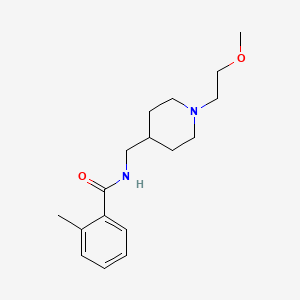

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide” is a chemical compound with the CAS Number: 883541-14-8 . The IUPAC name of this compound is [1- (2-methoxyethyl)-4-piperidinyl]-N- (4-pyridinylmethyl)methanamine . The molecular weight of this compound is 263.38 .

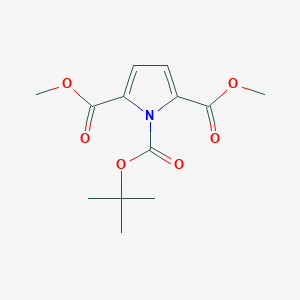

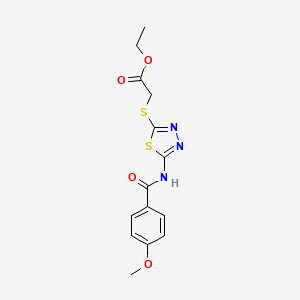

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C15H25N3O . The InChI code for this compound is 1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 263.38 and a linear formula of C15H25N3O . The compound’s InChI code is 1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 .

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets can lead to various changes, depending on the specific derivative and target involved.

Biochemical Pathways

It’s known that piperidine derivatives can be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways and their downstream effects.

Pharmacokinetics

It’s known that the metabolism of similar compounds can generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

The effects would likely depend on the specific targets and pathways involved, which can vary widely among different piperidine derivatives .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide has several advantages for use in lab experiments, including its high selectivity for the μ-opioid receptor and its ability to produce analgesia without the side effects associated with other opioid drugs. However, this compound also has several limitations, including its potential for abuse and its potential to produce respiratory depression at high doses.

Direcciones Futuras

There are several future directions for research on N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide, including:

1. Investigating the potential of this compound as a treatment for chronic pain and opioid addiction.

2. Developing new analogs of this compound with improved selectivity and efficacy.

3. Studying the molecular mechanisms underlying the effects of this compound on the μ-opioid receptor.

4. Investigating the potential of this compound as a treatment for other neurological disorders, such as depression and anxiety.

5. Developing new methods for the synthesis and purification of this compound and its analogs.

In conclusion, this compound is a novel compound with potential therapeutic applications in the field of pain management and addiction. Further research is needed to fully understand its mechanisms of action and to develop new analogs with improved selectivity and efficacy.

Métodos De Síntesis

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-methoxyethyl)-4-piperidone to give N-(2-methoxyethyl)-4-piperidone-2-methylbenzoic acid chloride. This intermediate is then reacted with methylamine to give this compound.

Aplicaciones Científicas De Investigación

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide has been the subject of several scientific studies, particularly in the field of pain management. In one study, this compound was found to be effective in reducing pain in mice with chronic neuropathic pain. Another study showed that this compound was effective in reducing morphine tolerance and dependence in rats.

Safety and Hazards

Propiedades

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14-5-3-4-6-16(14)17(20)18-13-15-7-9-19(10-8-15)11-12-21-2/h3-6,15H,7-13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPLXRRVQUZXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)

![(3-Chloro-5-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2449200.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2449207.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2449212.png)

![N-(3-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2449213.png)